2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine
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Overview
Description
2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. The presence of nitrogen atoms in the ring structure makes it an important scaffold in medicinal chemistry and material science due to its potential biological and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the condensation of aminoazoles with acrylonitrile derivatives. One effective method includes the reaction of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . The reaction conditions often involve heating under reflux in the presence of a suitable solvent such as pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[1,5-a]pyrimidine derivatives with various substituents
Uniqueness
2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position enhances its lipophilicity and potential for interaction with biological targets .
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-ethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C8H10N4/c1-2-6-5-8-10-4-3-7(9)12(8)11-6/h3-5H,2,9H2,1H3 |
InChI Key |
WDWSLHAYZDDTTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1)N |
Origin of Product |
United States |
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